Benzyl 3-fluoro-2-iodobenzoate Benzyl 3-fluoro-2-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13736245
InChI: InChI=1S/C14H10FIO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2
SMILES: C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)I
Molecular Formula: C14H10FIO2
Molecular Weight: 356.13 g/mol

Benzyl 3-fluoro-2-iodobenzoate

CAS No.:

Cat. No.: VC13736245

Molecular Formula: C14H10FIO2

Molecular Weight: 356.13 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-fluoro-2-iodobenzoate -

Specification

Molecular Formula C14H10FIO2
Molecular Weight 356.13 g/mol
IUPAC Name benzyl 3-fluoro-2-iodobenzoate
Standard InChI InChI=1S/C14H10FIO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Standard InChI Key AVRCDFCBJKDFDN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)I
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)I

Introduction

Chemical Identity and Structural Features

Benzyl 3-fluoro-2-iodobenzoate is characterized by the following molecular attributes:

PropertyValue
CAS Number2816629-08-8
Molecular FormulaC₁₄H₁₀FIO₂
Molecular Weight388.13 g/mol
IUPAC NameBenzyl 3-fluoro-2-iodobenzoate
Structural FeaturesOrtho-iodo, meta-fluoro substituents on benzoate; benzyl ester group

The compound’s structure (Figure 1) features an iodine atom at the ortho position and a fluorine atom at the meta position relative to the ester group. This arrangement influences its electronic properties, with the electron-withdrawing iodine and fluorine atoms modulating the aromatic ring’s reactivity .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of benzyl 3-fluoro-2-iodobenzoate likely involves sequential halogenation and esterification steps. A plausible pathway includes:

  • Iodination of 3-fluorobenzoic acid: Electrophilic iodination using agents like N-iodosuccinimide (NIS) or iodonium salts .

  • Esterification with benzyl alcohol: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with benzyl alcohol.

Key reaction conditions from analogous syntheses include:

StepReagents/ConditionsYield (%)Reference
IodinationNIS, H₂SO₄, 0–5°C, 12 h78–85
EsterificationSOCl₂, benzyl alcohol, reflux90–95

Optimization Challenges

  • Regioselectivity: Ensuring iodination occurs preferentially at the ortho position requires careful control of reaction kinetics and directing groups .

  • Purification: Column chromatography or recrystallization is essential due to the compound’s high molecular weight and halogen content .

Physicochemical Properties

Stability and Solubility

Benzyl 3-fluoro-2-iodobenzoate exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane, THF, and DMF. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.1 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, benzyl), 5.35 (s, 2H, CH₂) .

  • ¹³C NMR: 165.2 (C=O), 134.5 (C-I), 128.9–127.3 (Ar-C), 67.1 (CH₂) .

Applications in Organic Synthesis

Electrophilic Halogenation

The iodine substituent facilitates participation in Ullmann couplings and Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation (Table 2) .

Reaction TypeSubstrateCatalyst SystemYield (%)
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, K₂CO₃76
Ullmann Coupling4-BromotolueneCuI, L-proline68

Fluorine-Directed Reactivity

The meta-fluorine atom enhances electrophilic substitution at the para position, enabling regioselective functionalization .

Hazard CategoryPrecautionary CodesMitigation Strategy
Skin ContactP280, P302 + P352Wear nitrile gloves; wash with soap
InhalationP261, P284Use fume hood; respirator if needed
Environmental ReleaseP273Contain spills; avoid water systems

Future Research Directions

  • Catalytic Applications: Explore use in asymmetric catalysis via chiral benziodoxolone intermediates .

  • Pharmaceutical Intermediates: Investigate derivatization for antiviral or anticancer agents.

  • Green Synthesis: Develop solvent-free or microwave-assisted routes to improve sustainability.

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